Unii-7D8AE6F258

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

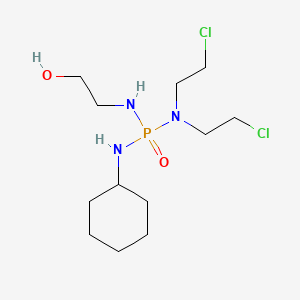

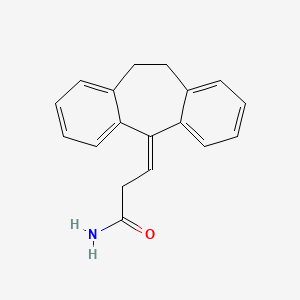

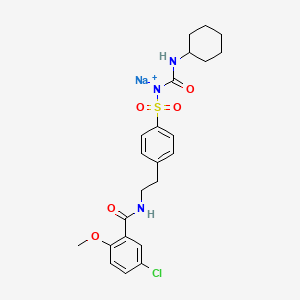

35-Hydroxyl temsirolimus is a derivative of temsirolimus, an ester analog of rapamycin. Temsirolimus is a natural macrolide antibiotic with antifungal, antitumor, and immunosuppressive activities . 35-Hydroxyl temsirolimus is one of the metabolites formed during the metabolic processing of temsirolimus in the human body .

Métodos De Preparación

The preparation of 35-Hydroxyl temsirolimus involves the metabolic processing of temsirolimus. In vitro studies have shown that temsirolimus is metabolized by human liver microsomes and recombinant human P450 enzymes, particularly CYP3A4 . The synthetic route involves the incubation of temsirolimus with recombinant CYP3A4, followed by separation and identification of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques .

Análisis De Reacciones Químicas

35-Hydroxyl temsirolimus undergoes various chemical reactions, including oxidation and hydroxylation. The primary enzyme responsible for these reactions is CYP3A4 . The major products formed from these reactions include 36-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemi-ketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus .

Aplicaciones Científicas De Investigación

35-Hydroxyl temsirolimus has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolic pathways and mechanisms of action of temsirolimus and its derivatives. In medicine, temsirolimus and its metabolites, including 35-Hydroxyl temsirolimus, are investigated for their potential antitumor and immunosuppressive properties . These compounds are also used in the development of new therapeutic agents for the treatment of various cancers and immune-related disorders .

Mecanismo De Acción

The mechanism of action of 35-Hydroxyl temsirolimus involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. Temsirolimus binds to the cytoplasmic protein FKBP-12, forming a complex that inhibits the activity of mTOR kinase . This inhibition leads to the suppression of cell proliferation, growth, and survival by blocking the translation of cell cycle regulatory proteins and angiogenic growth factors . The downstream effectors of mTOR, such as p70S6 kinase and S6 ribosomal protein, are also inhibited, resulting in reduced levels of hypoxia-inducible factors and vascular endothelial growth factor .

Comparación Con Compuestos Similares

35-Hydroxyl temsirolimus is similar to other hydroxylated metabolites of temsirolimus, such as 36-hydroxyl temsirolimus and 11-hydroxyl temsirolimus . These compounds share similar metabolic pathways and mechanisms of action. 35-Hydroxyl temsirolimus is unique in its specific hydroxylation position, which may influence its biological activity and pharmacokinetic properties . Other similar compounds include everolimus and ridaforolimus, which are also derivatives of rapamycin and act as mTOR inhibitors .

Propiedades

Fórmula molecular |

C56H87NO17 |

|---|---|

Peso molecular |

1046.3 g/mol |

Nombre IUPAC |

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23R,24Z,26E,28E,30S,32S,35R)-1,18,22-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO17/c1-32-17-13-12-14-18-33(2)47(61)38(7)49(63)50(71-11)48(62)36(5)25-34(3)42(60)29-45(35(4)26-39-21-23-43(46(27-39)70-10)73-54(67)55(8,30-58)31-59)72-53(66)41-19-15-16-24-57(41)52(65)51(64)56(68)37(6)20-22-40(74-56)28-44(32)69-9/h12-14,17-18,25,33-35,37-41,43-48,50,58-59,61-62,68H,15-16,19-24,26-31H2,1-11H3/b13-12+,18-14-,32-17+,36-25+/t33-,34-,35-,37-,38-,39+,40+,41+,43-,44+,45+,46-,47?,48-,50-,56-/m1/s1 |

Clave InChI |

KQIFNDFOEYDKSI-YWZQTJABSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C([C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)O)C)/C)OC |

SMILES canónico |

CC1CCC2CC(C(=CC=CC=CC(C(C(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)O)C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)

![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)